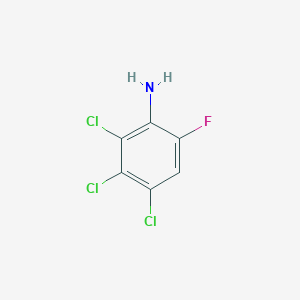![molecular formula C19H30O3Si B13500093 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a cyclobutyl ring substituted with benzyloxy and tert-butyldimethylsilyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the protection of a cyclobutanone derivative with a tert-butyldimethylsilyl group, followed by benzyloxylation. The reaction conditions often involve the use of strong bases and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality and quantity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for creating new compounds.
Biology: In the study of biochemical pathways and as a tool for probing biological systems.
Medicine: For the development of new pharmaceuticals and as a reference standard in drug testing.
Industry: In the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldimethylsilyl groups play crucial roles in modulating the compound’s reactivity and stability. These interactions can influence various biochemical processes, making the compound valuable for studying enzyme mechanisms and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[6-(Benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one: This compound shares structural similarities but differs in the position and nature of substituents on the cyclobutyl ring.
1-[3-(1,1-Dimethylethyl)-2-hydroxy-6-(phenylmethoxy)phenyl]ethanone: Another related compound with variations in the functional groups attached to the cyclobutyl ring.
Uniqueness
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one stands out due to its specific combination of benzyloxy and tert-butyldimethylsilyl groups, which confer unique reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over molecular interactions is essential .
Eigenschaften
Molekularformel |
C19H30O3Si |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxycyclobutyl]ethanone |
InChI |
InChI=1S/C19H30O3Si/c1-15(20)19(22-23(5,6)18(2,3)4)12-17(13-19)21-14-16-10-8-7-9-11-16/h7-11,17H,12-14H2,1-6H3 |
InChI-Schlüssel |
MVMVJJLZIVHYTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC(C1)OCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
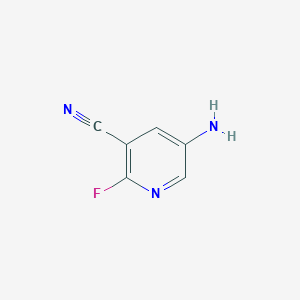
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
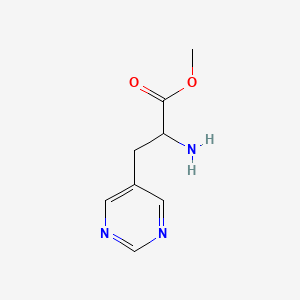
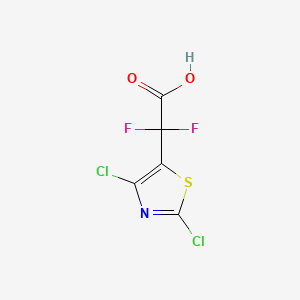
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)

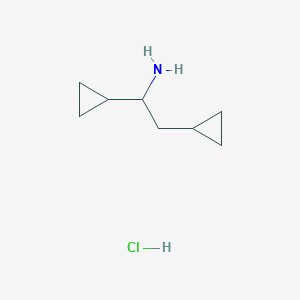
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
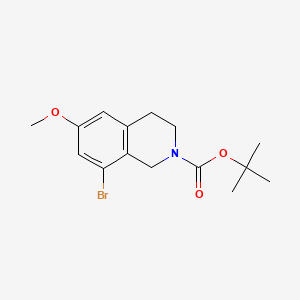
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
